[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride
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Overview
Description
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3. It is a white solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary or secondary amines, and substitution reactions may yield various substituted pyrazoles .
Scientific Research Applications
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride include:
- 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
- 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
- 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
Uniqueness
What sets 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride apart from these similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, which may enhance its binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
2173992-40-8 |
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Molecular Formula |
C7H13BrClN3 |
Molecular Weight |
254.55 g/mol |
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-9-4-3-7-6(8)5-11(2)10-7;/h5,9H,3-4H2,1-2H3;1H |
InChI Key |
BGYTXZKOMRFBRC-UHFFFAOYSA-N |
SMILES |
CNCCC1=NN(C=C1Br)C.Cl.Cl |
Canonical SMILES |
CNCCC1=NN(C=C1Br)C.Cl |
solubility |
not available |
Origin of Product |
United States |
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